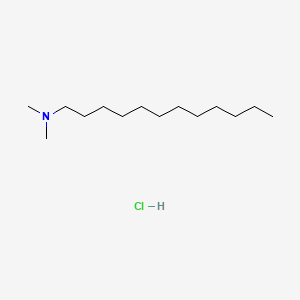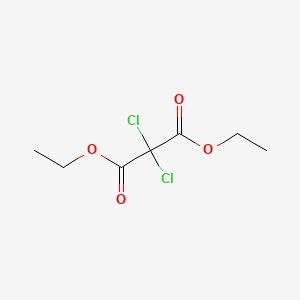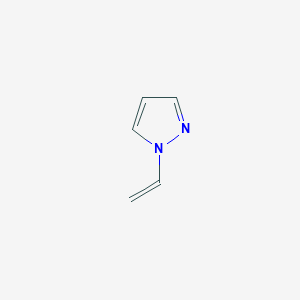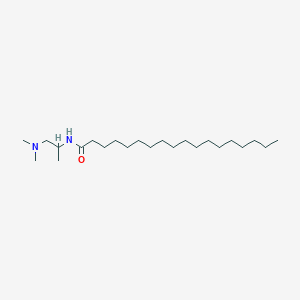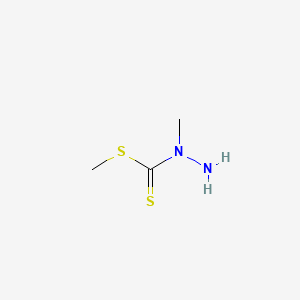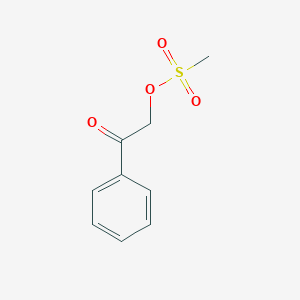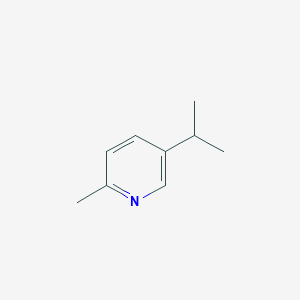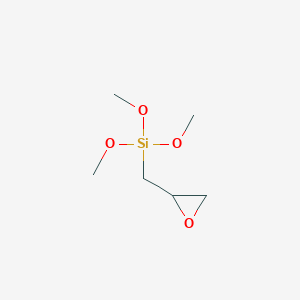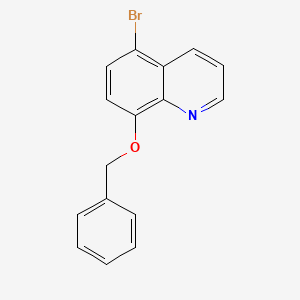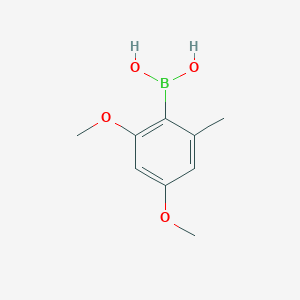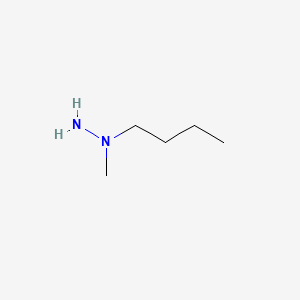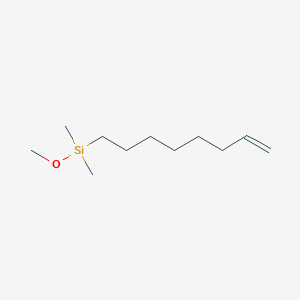
Silane, methoxydimethyl-7-octen-1-yl-
Übersicht
Beschreibung
Silane, methoxydimethyl-7-octen-1-yl- is a silicon-based compound with the molecular formula C11H24OSi and a molecular weight of 200.39 g/mol. Silanes are a class of silicon compounds known for their high reactivity and versatility in various applications. This particular silane compound is characterized by the presence of a methoxy group and a 7-octen-1-yl group attached to the silicon atom, making it useful in a range of chemical processes and industrial applications.
Vorbereitungsmethoden
The synthesis of silane, methoxydimethyl-7-octen-1-yl- typically involves the reaction of dimethylchlorosilane with 7-octen-1-ol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired silane compound along with the by-product hydrochloric acid. The reaction can be represented as follows:
(CH3)2SiCl+HO(CH2)7CH=CH2→(CH3)2SiO(CH2)7CH=CH2+HCl
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Silane, methoxydimethyl-7-octen-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into simpler silanes or siloxanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, such as halides or amines.
Addition: The double bond in the 7-octen-1-yl group can participate in addition reactions, such as hydrosilylation, to form new silicon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines . The major products formed from these reactions depend on the specific conditions and reagents used but often include silanols, siloxanes, and various substituted silanes .
Wissenschaftliche Forschungsanwendungen
Silane, methoxydimethyl-7-octen-1-yl- has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to modify surfaces and improve adhesion between different materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development and other biotechnological applications.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings to enhance biocompatibility and reduce biofouling.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.
Wirkmechanismus
The mechanism of action of silane, methoxydimethyl-7-octen-1-yl- involves the formation of covalent bonds with various substrates through its reactive silicon atom. The methoxy group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces to form strong siloxane bonds. This process enhances the adhesion and compatibility of the compound with different materials.
Vergleich Mit ähnlichen Verbindungen
Silane, methoxydimethyl-7-octen-1-yl- can be compared with other similar silane compounds, such as:
Trimethoxysilane: Contains three methoxy groups and is commonly used as a coupling agent and surface modifier.
Dimethoxydimethylsilane: Contains two methoxy groups and is used in similar applications but offers different reactivity and properties.
Vinyltrimethoxysilane: Contains a vinyl group and three methoxy groups, making it useful in polymerization reactions and surface modifications.
The uniqueness of silane, methoxydimethyl-7-octen-1-yl- lies in its combination of a methoxy group and a 7-octen-1-yl group, which provides specific reactivity and versatility in various applications.
Eigenschaften
IUPAC Name |
methoxy-dimethyl-oct-7-enylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24OSi/c1-5-6-7-8-9-10-11-13(3,4)12-2/h5H,1,6-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDRMQGUIUVQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634737 | |
| Record name | Methoxy(dimethyl)(oct-7-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204775-11-1 | |
| Record name | Methoxy(dimethyl)(oct-7-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


